5-(4-Isopropoxy-2-methylphenyl)thiazol-2-amine
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Overview
Description
5-(4-Isopropoxy-2-methylphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropoxy-2-methylphenyl)thiazol-2-amine typically involves the reaction of 4-isopropoxy-2-methylphenyl isothiocyanate with α-halo ketones or α-halo esters under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring .
Industrial Production Methods
the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropoxy-2-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
5-(4-Isopropoxy-2-methylphenyl)thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(4-Isopropoxy-2-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropyl-5-methyl-1,3-thiazol-2-amine
- 4-(4-Isopropoxy-phenyl)-thiazol-2-ylamine
- 5-(4-Bromophenyl)thiazol-2-amine
Uniqueness
5-(4-Isopropoxy-2-methylphenyl)thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its isopropoxy and methyl groups contribute to its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H16N2OS |
---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
5-(2-methyl-4-propan-2-yloxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H16N2OS/c1-8(2)16-10-4-5-11(9(3)6-10)12-7-15-13(14)17-12/h4-8H,1-3H3,(H2,14,15) |
InChI Key |
KVFJFILZYPYUKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C2=CN=C(S2)N |
Origin of Product |
United States |
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